2,2,2-trichloroacetic acid

Catalog No.
S787616
CAS No.
173470-69-4
M.F
C2HCl3O2
M. Wt
164.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trichloroacetic acid

CAS Number

173470-69-4

Product Name

2,2,2-trichloroacetic acid

IUPAC Name

2,2,2-trichloroacetic acid

Molecular Formula

C2HCl3O2

Molecular Weight

164.38 g/mol

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1

InChI Key

YNJBWRMUSHSURL-OUBTZVSYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)O

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O

Isomeric SMILES

[13C](=O)(C(Cl)(Cl)Cl)O

The exact mass of the compound Trichloroacetic acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-Trichloroacetic acid-1-13C (CAS 173470-69-4) is a stable isotope-labeled reference material specifically enriched at the carboxyl carbon. In industrial and environmental testing, it serves as the definitive internal standard for isotope dilution mass spectrometry (IDMS) when quantifying trace-level haloacetic acids (HAAs) in complex matrices [1]. Because trichloroacetic acid is a highly regulated drinking water disinfection byproduct and a primary biomarker of chlorinated industrial solvent exposure, analytical laboratories procure this exact 13C-labeled isotopologue to ensure absolute quantification accuracy, correct for severe matrix-induced ion suppression in electrospray ionization (ESI), and comply with stringent regulatory frameworks such as EPA Method 557 [2].

Generic substitution in IDMS workflows typically relies on cheaper deuterated analogs; however, this approach completely fails for trichloroacetic acid. The native molecule (CCl3COOH) contains no carbon-bound protons, meaning its only hydrogen atom is the highly acidic carboxyl proton, which undergoes instantaneous hydrogen/deuterium (H/D) exchange when exposed to aqueous samples or protic LC mobile phases[1]. Consequently, a theoretical deuterated TCA standard would immediately revert to unlabeled TCA in solution, destroying its utility as a mass-shifted standard. Furthermore, substituting with structurally similar labeled compounds, such as 13C-dichloroacetic acid, introduces unacceptable quantification errors because differences in chromatographic retention times expose the surrogate to different matrix suppression zones in the mass spectrometer source[2].

Absolute Matrix Stability: Circumventing H/D Exchange Limitations

Because TCA lacks non-exchangeable protons, attempting to use deuterium labeling results in immediate isotopic loss in aqueous environments. Procuring 2,2,2-trichloroacetic acid-1-13C utilizes a stable carbon skeleton label, ensuring complete retention of the isotopic mass shift regardless of matrix pH or solvent composition during extraction [1].

Evidence DimensionIsotopic label retention in aqueous matrix (>24 hours)
Target Compound Data2,2,2-trichloroacetic acid-1-13C (100% label retention)
Comparator Or BaselineTheoretical deuterated TCA (0% retention due to instant carboxyl proton exchange)
Quantified Difference100% absolute difference in isotopic stability
ConditionsAqueous sample preparation (pH 2-7) and protic LC mobile phases

Procuring the 13C-labeled compound is the only physically viable method to maintain a stable internal standard mass during aqueous extraction and LC-MS/MS analysis.

Exact Chromatographic Co-elution for Ion Suppression Compensation

Accurate quantification in complex environmental matrices requires the internal standard to experience the exact same ESI suppression as the target analyte. 13C-TCA perfectly co-elutes with native TCA, whereas lower-homologue surrogates deviate significantly, leading to uncompensated matrix effects and quantification drift [1].

Evidence DimensionChromatographic retention time shift (ΔRT)
Target Compound Data2,2,2-trichloroacetic acid-1-13C (ΔRT = 0.00 min vs. native TCA)
Comparator Or Baseline13C-dichloroacetic acid surrogate (ΔRT > 1.2 min)
Quantified DifferenceComplete co-elution vs. >1 minute deviation
ConditionsIon Chromatography-Tandem Mass Spectrometry (IC-MS/MS) on anion exchange columns

Guarantees the internal standard corrects for transient matrix suppression, preventing false regulatory reporting of disinfection byproducts.

Precursor Mass Shift for High-Fidelity SRM Transitions

In negative ESI-MS/MS, TCA undergoes decarboxylation. 1-13C-TCA provides a clean +1 Da precursor mass shift while yielding the exact same trichloromethyl product ion as the native compound, allowing for highly specific parallel transition monitoring without cross-talk [1].

Evidence DimensionPrecursor-to-product ion transition mass
Target Compound Data1-13C-TCA (m/z 162 → 117, tracking loss of 13CO2)
Comparator Or BaselineUnlabeled native TCA (m/z 161 → 117, tracking loss of 12CO2)
Quantified Difference+1 Da precursor isolation with identical product ion mass
ConditionsTriple quadrupole MS/MS (Negative ESI mode)

Provides the necessary mass isolation in the first quadrupole to differentiate the spiked standard from endogenous environmental contamination.

Regulatory Spike Recovery Accuracy in High-TOC Matrices

When analyzing high Total Organic Carbon (TOC) wastewater, non-isotopic surrogates fail to accurately correct for signal loss. The use of 13C-TCA as an exact isotopic standard maintains spike recoveries strictly within regulatory acceptance limits, whereas surrogates often fail QC criteria [1].

Evidence DimensionSpike recovery accuracy in high-TOC matrix
Target Compound Data1-13C-TCA internal standard (95–105% recovery)
Comparator Or BaselineNon-isotopic surrogate (e.g., 2-bromobutanoic acid) (70–120% recovery)
Quantified Difference~20% tighter accuracy variance
ConditionsEPA Method 557 / 552.3 protocols in high-TOC wastewater

Ensures analytical laboratories meet stringent regulatory quality control criteria and avoid costly sample re-runs.

Isotope Dilution Mass Spectrometry (IDMS) for Drinking Water Analysis

Directly leveraging its exact co-elution and stable 13C label (Section 3), this compound is procured by municipal and commercial water testing laboratories to quantify trichloroacetic acid as a regulated disinfection byproduct via IC-MS/MS or LC-MS/MS[1].

Environmental Wastewater and Effluent Monitoring

Because it perfectly compensates for the severe ion suppression caused by high-TOC matrices (Section 3), 13C-TCA is the standard of choice for tracking haloacetic acid formation in chlorinated industrial effluents and wastewater treatment plants [2].

Toxicological Biomonitoring of Chlorinated Solvents

Trichloroacetic acid is a primary urinary metabolite of trichloroethylene (TCE) and perchloroethylene (PCE). Occupational health laboratories use 1-13C-TCA to accurately quantify exposure levels in biological fluids, relying on its specific SRM mass transitions to avoid interference from complex biological matrices [3].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Trichloro(1-~13~C)acetic acid

Dates

Last modified: 04-14-2024

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